![molecular formula C15H15NO5S B2386012 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325721-18-4](/img/structure/B2386012.png)
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid, also known as E6 or 4-Ethoxy-N-(3-(4-sulfamoylphenyl)propyl)benzamide, is a compound that has gained significant attention in scientific research. It has a molecular weight of 321.35 .
Molecular Structure Analysis
The IUPAC name of the compound is 3-[(4-ethoxyanilino)sulfonyl]benzoic acid . The InChI code is 1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Organic Synthesis and Crosslinking
4-Sulfamoylbenzoic acid: serves as a valuable crosslinking reagent in organic synthesis. Researchers utilize it to create covalent bonds between molecules, enhancing the stability and structure of various materials. Its ability to form strong linkages makes it useful in polymer chemistry, drug development, and material science .
Isocyanate Derivatives
Researchers employ 4-sulfamoylbenzoic acid to synthesize isocyanate derivatives. Isocyanates are essential building blocks in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants. The sulfamoyl group enhances the reactivity of the isocyanate, allowing for controlled polymerization .
Esterification of Alcohols
The compound participates in esterification reactions, where it reacts with alcohols to form esters. Esterification is crucial in the synthesis of fragrances, flavors, and plasticizers. By combining 4-sulfamoylbenzoic acid with alcohols, researchers can tailor the resulting esters for specific applications .
Biological and Medicinal Research
While not as extensively studied as other compounds, 4-sulfamoylbenzoic acid exhibits potential in biological and medicinal research. Its sulfonamide group resembles the pharmacophore found in certain drugs, such as carbonic anhydrase inhibitors. Researchers may explore its interactions with enzymes, receptors, or other biological targets .
Photostability Enhancer in Pharmaceuticals
In pharmaceutical formulations, 4-sulfamoylbenzoic acid acts as a photostability enhancer. It helps protect light-sensitive drugs from degradation caused by exposure to UV light. By incorporating this compound, researchers can extend the shelf life of medications and improve their efficacy.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDGRXNCHTVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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